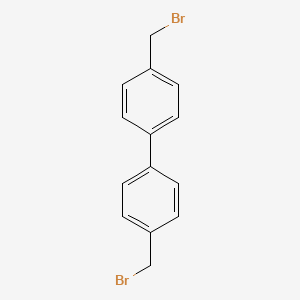

4,4'-Bis(bromomethyl)biphenyl

Übersicht

Beschreibung

4,4'-Bis(bromomethyl)biphenyl is a chemical compound that serves as a precursor for various polymers and organic frameworks. It is characterized by the presence of two bromomethyl groups attached to a biphenyl structure, which allows for further functionalization and the formation of complex molecules and materials .

Synthesis Analysis

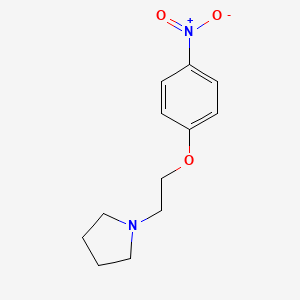

The synthesis of this compound and its derivatives has been explored through different methods. One approach involves the chloromethylation of biphenyl with paraformaldehyde, using polar organic acids as catalysts, achieving high yields and purity . Another method includes aminomethylation and hydrolysis to produce 4,4'-bis(aminomethyl) biphenyl hydrochloride, which can be further transformed into various derivatives . Additionally, Williamson ether synthesis methods have been employed to produce 4,4'-bis(alkoxy/phenoxy methyl biphenyl) derivatives .

Molecular Structure Analysis

The molecular structure of this compound-related compounds has been studied using spectroscopic techniques such as NMR and X-ray diffraction. These studies reveal the conformational preferences of the molecules and the orientation of substituents, which are crucial for understanding their reactivity and the properties of the resulting materials .

Chemical Reactions Analysis

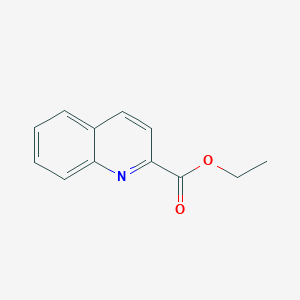

This compound is a versatile compound that can undergo various chemical reactions due to its reactive bromomethyl groups. It can be used to synthesize poly(4,4'-biphenylene ethylene)s through electrochemical methods, leading to materials with different electronic properties depending on the substituents . It also serves as a building block for metal–organic frameworks with diverse structures and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the nature of the substituents. These properties are essential for the application of these compounds in areas such as liquid crystal polymer materials and fine organic synthesis . Thermal analysis of inclusion compounds related to this compound has provided insights into their stability and decomposition patterns, which are important for practical applications .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Verbindungen

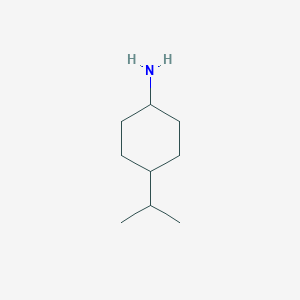

4,4'-Bis(bromomethyl)biphenyl wird zur Herstellung verschiedener pharmazeutischer Verbindungen verwendet . Zum Beispiel kann es zur Synthese von Inhibitoren der Protein-Tyrosin-Phosphatase 1B verwendet werden . Diese Inhibitoren haben potenzielle Anwendungen bei der Behandlung von Krankheiten wie Diabetes und Fettleibigkeit.

Atomtransfer-Radikalpolymerisation (ATRP)

Diese Verbindung ist nützlich als Initiator für die Atomtransfer-Radikalpolymerisation (ATRP) . ATRP ist eine Art der kontrollierten/lebenden Radikalpolymerisation. Es wird zur Herstellung von wohldefinierten Polymeren mit bestimmten gewünschten Eigenschaften verwendet.

Genotoxische Verunreinigung

4,4'-Bis(bromomethyl)-1,1'-biphenyl ist eine genotoxische Verunreinigung aus dem Antihypertensivum Valsartan . Das Verständnis dieser Verunreinigungen ist entscheidend für die Gewährleistung der Sicherheit und Wirksamkeit von pharmazeutischen Produkten.

Safety and Hazards

“4,4’-Bis(bromomethyl)biphenyl” is considered hazardous . It is stable under normal temperatures and pressures, but incompatible with strong oxidizing agents . Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide . It is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, and Skin Corr. 1B .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-[4-(bromomethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUGRILXVBKBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347417 | |

| Record name | 4,4'-Bis(bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20248-86-6 | |

| Record name | 4,4'-Bis(bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(bromomethyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

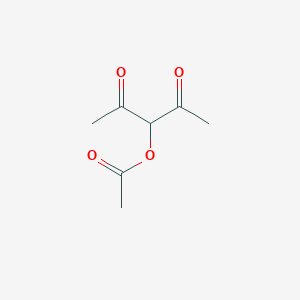

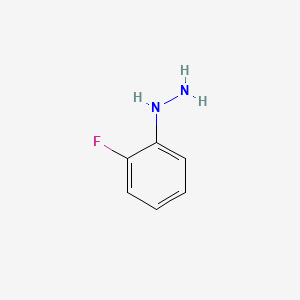

Feasible Synthetic Routes

Q & A

Q1: How is 4,4'-Bis(bromomethyl)biphenyl used in synthesizing polymers, and how do the resulting polymers self-assemble?

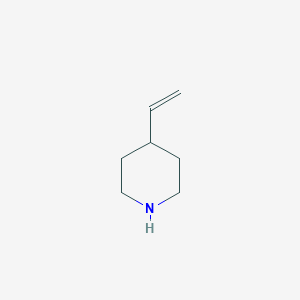

A1: this compound acts as an electrophile in polymerization reactions. It reacts with nucleophilic groups, such as phenols or pyridines, through an etherification or alkylation reaction, respectively, forming the polymer backbone. [] For example, reacting this compound with monomers containing either linear side chains or bulky dendritic side groups yields m-linked aromatic polymers. [] Interestingly, the polymer's self-assembly is influenced by the side group's structure. Linear side chains result in an unfolded zigzag conformation forming a lamellar structure. In contrast, bulky dendritic side groups induce a helical polymer conformation, leading to a 2-D tetragonal structure through microphase separation and π-π stacking interactions. []

Q2: Can this compound be used to create macrocyclic structures with metals?

A2: Yes, this compound can be used in a multi-step process to create metallamacrocycles. First, it reacts with 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy) to create a bis(N-alkylated) product. This product can then be reacted with iron(II) salts to form the desired ferramacrocycle. []

Q3: What is a recent application of this compound in material science?

A3: this compound serves as a key precursor in synthesizing crystalline viologen-based porous ionic polymers (VIPs). [] Reacting it with 4,4′-bipyridine via the Menshutkin reaction creates these VIPs, which possess in situ formed dicationic viologens, halogen anions, and hydrogen-bonded water molecules. [] The crystalline and porous nature of these VIPs, confirmed through techniques like powder X-ray diffraction and nitrogen sorption, contributes to their function as efficient heterogeneous catalysts for CO2 fixation. []

Q4: Are there any analytical techniques used to characterize materials synthesized with this compound?

A4: Numerous analytical techniques are used to characterize materials synthesized with this compound. For polymers, Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn) and polydispersity index (PDI). [] Small-angle X-ray scattering (SAXS) measurements can reveal information about the polymer's structure, such as whether it forms a lamellar or tetragonal structure. [] Transmission electron microscopy (TEM) can further confirm the structural organization and provide insights into the morphology of the self-assembled structures. [] For porous materials, powder X-ray diffraction confirms crystallinity, while nitrogen sorption analysis provides information on the material's porosity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)